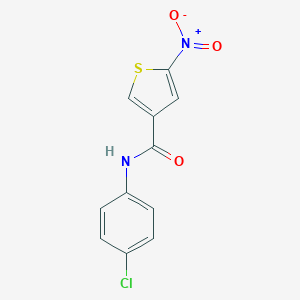

N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYJFGVTQZQYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163488 | |

| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146795-38-2 | |

| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146795382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZE4H1DEK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chloroaniline, 5-nitrothiophene-2-carboxylic acid, and suitable coupling reagents.

Coupling Reaction: The carboxylic acid group of 5-nitrothiophene-2-carboxylic acid is activated using reagents such as carbodiimides (e.g., DCC) or other coupling agents to form an active ester intermediate.

Amide Formation: The activated ester reacts with 4-chloroaniline to form the desired N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide under mild conditions, typically in the presence of a base like triethylamine.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide can undergo reduction reactions to form amino derivatives.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation or metal hydrides (e.g., LiAlH4) for reducing the nitro group.

Electrophilic Substitution: Halogenating agents or nitrating agents for functionalizing the thiophene ring.

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) for amide bond cleavage.

Major Products:

Amino Derivatives: Formed from the reduction of the nitro group.

Functionalized Thiophenes: Resulting from electrophilic substitution reactions.

Carboxylic Acids and Amines: Products of amide hydrolysis.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Antimicrobial Agents: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.

Medicine:

Pharmaceutical Development: Explored for its potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring and the carboxamide group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophenecarboxamide Derivatives

- 5-Amino-N3-(4-chlorophenyl)-4-cyano-2-methyl-3-thiophenecarboxamide (Compound 1) Structure: Differs by the presence of an amino (-NH₂) and cyano (-CN) group at the 5- and 4-positions, respectively, and a methyl group at the 2-position. Physical Properties: Melting point (233–235°C), IR bands for NH (3315–3458 cm⁻¹), CN (2206 cm⁻¹), and carbonyl (1675 cm⁻¹) .

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Heterocyclic Carboxamides with Insecticidal Activity

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Activity: Demonstrated superior insecticidal efficacy against cowpea aphid (Aphis craccivora) compared to acetamiprid (commercial insecticide). Key Feature: Pyridine-thioacetamide backbone with styryl groups enhances lipophilicity and target binding .

Isoxazole and Thiazole Derivatives

Substituent Effects on Bioactivity

Halogen Substitutions

- 4-Halophenyl Maleimides: Fluorine, chlorine, bromine, and iodine substitutions at the para position showed minimal impact on monoacylglycerol lipase (MGL) inhibition (IC₅₀ range: 4.34–7.24 μM). Implication: Electronic effects of halogens may be less critical than steric or backbone modifications in determining activity .

Nitro Group Role

- Nitrothiophene Carboxamides :

Spectroscopic Data

- ¹H NMR Trends :

Data Tables

Table 2: Halogen Substitution Effects on MGL Inhibition

| Compound | Halogen (X) | IC₅₀ (μM) |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | Br | 4.37 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Research Implications and Gaps

- Agricultural Applications : Chlorophenyl and nitrothiophene motifs show promise in insecticide development (e.g., aphid control) .

- Antibacterial Optimization : Thiazolyl and trifluoromethyl substitutions improve target specificity in nitrothiophene carboxamides .

- Unanswered Questions : The direct bioactivity of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide remains uncharacterized; further synthesis and screening are warranted.

Biological Activity

N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is a compound of increasing interest in biomedical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a thiophene ring, a nitro group, and a chlorinated phenyl moiety. These structural components contribute to its biological activity through various mechanisms, including antimicrobial and anticancer effects.

The compound's mechanism of action primarily involves:

- Bioreduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

- Binding Affinity : The thiophene ring and carboxamide group enhance the compound's binding affinity to specific molecular targets, which is crucial for its biological activity.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial potential against various bacterial and fungal strains. Notably, it exhibits significant activity against:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) values reported at 62.5 µg/mL .

- Enterococcus faecalis : MIC values around 78.12 µg/mL .

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly against human cancer cell lines:

- Hela Cells : IC50 values suggest moderate antiproliferative effects with concentrations around 226 µg/mL .

- A549 Cells : Similar IC50 values indicate potential effectiveness against lung carcinoma .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and their respective metrics for this compound:

Case Studies

In a recent study focusing on the synthesis and evaluation of thiophene carboxamide derivatives, this compound was shown to induce significant cytotoxicity in cancer cells through mechanisms involving cell cycle arrest and apoptosis . The binding affinity to tubulin was highlighted as a critical factor in its anticancer activity, suggesting that modifications to the thiophene structure could enhance efficacy further .

Q & A

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time and improve yield.

- Monitor reaction progress via TLC (Rf ~0.4 in 30% EtOAc/hexane) to avoid over-reaction.

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or model-specific variability. To address this:

Pharmacokinetic Profiling : Measure plasma concentration (AUC, Cmax) in vivo and correlate with in vitro IC50 values. For example, reported an IC50 of 1.99 µM in vitro but required higher doses in mice due to lower bioavailability .

Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to in vivo efficacy.

Species-Specific Differences : Compare results across multiple models (e.g., rodent vs. avian HBV models) to assess translational relevance .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is required:

- NMR Spectroscopy :

- 1H NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and thiophene groups).

- 13C NMR : Verify carbonyl (C=O) at ~165 ppm and nitro group resonance .

- LC-MS : Ensure molecular ion ([M+H]+) matches the theoretical mass (e.g., m/z 297.74 for C17H12ClNO2) .

- Elemental Analysis : Validate C, H, N, Cl percentages within ±0.4% of theoretical values.

Advanced: What strategies mitigate nitro group instability during synthesis or storage?

Answer:

The nitro group is prone to reduction or decomposition under harsh conditions. Mitigation strategies include:

- Protecting Groups : Temporarily protect the nitro group during coupling using tert-butoxycarbonyl (Boc) .

- Storage Conditions : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation.

- Reductive Stability Tests : Expose the compound to controlled reducing agents (e.g., NaBH4) to assess robustness.

Basic: How does the 4-chlorophenyl substituent influence the compound’s electronic properties and reactivity?

Answer:

The electron-withdrawing chlorine atom:

- Activates the Carboxamide : Increases electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic substitutions.

- Modulates Solubility : Reduces aqueous solubility (logP ~3.2) due to hydrophobic effects, necessitating DMSO or ethanol as solvents in biological assays .

- Directs Regioselectivity : Guides electrophilic aromatic substitution to the para position in further derivatization .

Advanced: How can computational modeling predict binding modes to biological targets, and what validation experiments are critical?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., HBV polymerase). Focus on hydrogen bonding between the carboxamide and active-site residues.

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes.

- Validation :

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

- Toxicity : Acute toxicity (LD50) in rodents is typically >400 mg/kg; use PPE (gloves, goggles) to avoid dermal/oral exposure .

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .

- Waste Disposal : Incinerate in a certified facility to prevent environmental release of chlorinated byproducts.

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

- Nitro Group Modifications : Replace nitro with cyano (-CN) to reduce toxicity while retaining electron-withdrawing effects .

- Heterocycle Substitution : Introduce pyridine or oxazole rings (as in ) to improve target selectivity .

- Bioisosteric Replacement : Substitute the chlorophenyl group with trifluoromethylphenyl to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.